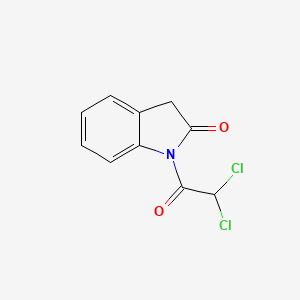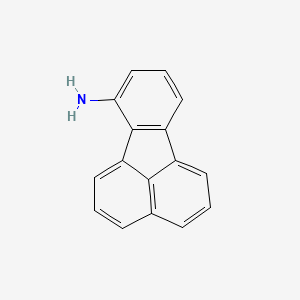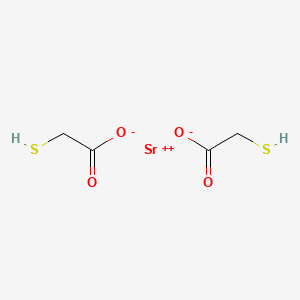
Strontium thioglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium thioglycolate, also known as the strontium salt of mercaptoacetic acid, is a chemical compound widely used in the cosmetic industry. It is primarily known for its role in depilatory products, where it helps in the removal of unwanted body hair by breaking down the keratin structure in hair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium thioglycolate can be synthesized by reacting thioglycolic acid with strontium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH2COOH) reacts with strontium hydroxide (Sr(OH)2) to form this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of thioglycolic acid with strontium hydroxide under specific temperature and pH conditions to ensure maximum yield and purity. The resulting product is then purified and formulated for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Strontium thioglycolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent, changing the chemical nature of other substances by adding hydrogen or removing oxygen.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Substitution Reactions: Alkyl halides (R-X) under basic conditions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Thiol-substituted derivatives.
Applications De Recherche Scientifique
Strontium thioglycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of protein structures due to its ability to break disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin treatments.
Industry: Utilized in the formulation of depilatory creams and hair waving or straightening products
Mécanisme D'action
Strontium thioglycolate exerts its effects primarily through the reduction of disulfide bonds in keratin, the protein that makes up hair. By breaking these bonds, the compound weakens the hair structure, making it easier to remove. This mechanism is similar to other thioglycolates, which are known for their ability to disrupt the structural integrity of keratin .
Comparaison Avec Des Composés Similaires
Calcium Thioglycolate: Another thioglycolate used in depilatory products, but less stable than strontium thioglycolate.
Sodium Thioglycolate: Commonly used in permanent wave solutions for hair.
Ammonium Thioglycolate: Used in hair perming and straightening products.
Uniqueness of this compound: this compound is considered more effective than calcium thioglycolate due to its higher stability and efficacy in breaking down keratin. It also has a lower odor profile compared to other thioglycolates, making it more suitable for cosmetic applications .
Propriétés
Numéro CAS |
63387-34-8 |
|---|---|
Formule moléculaire |
C4H6O4S2Sr |
Poids moléculaire |
269.8 g/mol |
Nom IUPAC |
strontium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Sr/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
Clé InChI |
JEUDXCQTVURKDL-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
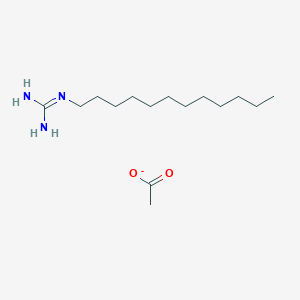
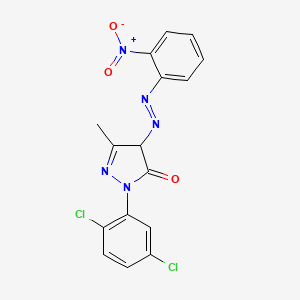
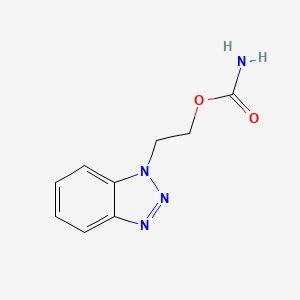
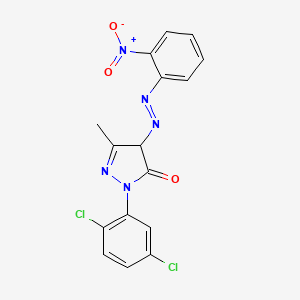
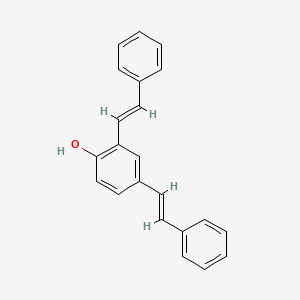
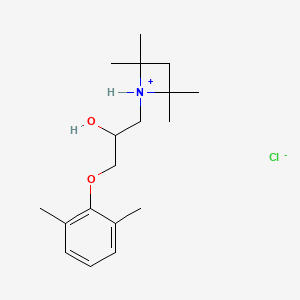
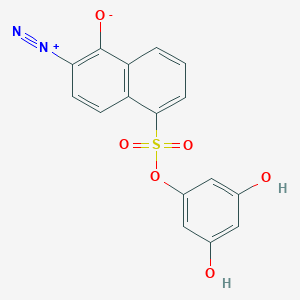
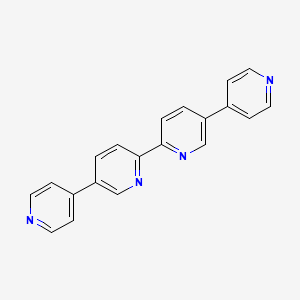

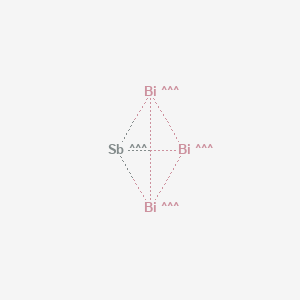
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
